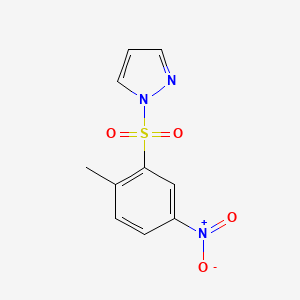

1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Methyl-5-nitrobenzenesulfonyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a pyrazole ring substituted with a 2-methyl-5-nitrobenzenesulfonyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole typically involves the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with pyrazole. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The starting materials, 2-methyl-5-nitrobenzenesulfonyl chloride and pyrazole, are fed into the reactor along with the base. The reaction conditions are optimized to achieve high purity and yield of the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Methyl-5-nitrobenzenesulfonyl)-1H-pyrazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Reduction: 1-(2-Methyl-5-aminobenzenesulfonyl)-1H-pyrazole.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Oxidation: 1-(2-Carboxy-5-nitrobenzenesulfonyl)-1H-pyrazole.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, particularly in the following areas:

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, certain derivatives have shown effectiveness against Leishmania species, which are responsible for leishmaniasis, a neglected tropical disease. In vitro studies demonstrated that some compounds had low cytotoxicity while maintaining high efficacy against Leishmania infantum and L. amazonensis .

- Anticancer Potential : The compound's structure allows it to interact with biological targets involved in cancer progression. Case studies have reported that derivatives of pyrazole can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including MCF-7 and HepG-2 .

The biological mechanisms underlying the activity of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical for bacterial survival and cancer cell growth. This inhibition can disrupt metabolic pathways essential for the proliferation of these cells .

- Oxidative Stress Modulation : Pyrazole derivatives have demonstrated antioxidant properties, suggesting their potential use in preventing oxidative stress-related diseases. Studies indicate that these compounds can enhance the activity of antioxidant enzymes, thereby protecting cells from damage .

Data Tables

Case Study 1: Antileishmanial Activity

In a study focusing on antileishmanial activity, various pyrazole derivatives were synthesized and tested against L. infantum. Compounds showed IC50 values comparable to standard treatments like pentamidine but with significantly lower cytotoxicity towards mammalian cells. This highlights the potential of this compound as a lead compound in developing new antileishmanial drugs .

Case Study 2: Anticancer Efficacy

A series of pyrazole derivatives were evaluated for their anticancer properties against human cancer cell lines. One derivative exhibited a notable reduction in cell viability at low concentrations, demonstrating its potential as an effective anticancer agent with a favorable therapeutic index compared to traditional chemotherapeutics like doxorubicin .

Mecanismo De Acción

The mechanism of action of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The sulfonyl group can enhance the compound’s binding affinity to proteins, thereby modulating their activity.

Comparación Con Compuestos Similares

2-Methyl-5-nitrobenzenesulfonamide: Similar structure but with an amide group instead of a pyrazole ring.

2-Methyl-5-nitrobenzenesulfonyl chloride: Precursor to the target compound, lacks the pyrazole ring.

1-(2-Methyl-5-aminobenzenesulfonyl)-1H-pyrazole: Reduced form of the target compound with an amino group instead of a nitro group.

Uniqueness: 1-(2-Methyl-5-nitrobenzenesulfonyl)-1H-pyrazole is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Actividad Biológica

1-(2-Methyl-5-nitrobenzenesulfonyl)-1H-pyrazole (CAS No. 1179394-14-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a nitro group and a sulfonyl moiety, which are critical for its biological activity. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression. The nitro group can undergo bioreduction, generating reactive intermediates that can covalently modify target proteins, thus altering their activity .

- Binding Affinity : The sulfonyl group enhances binding affinity to proteins, facilitating interactions that can modulate enzyme activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, pyrazole derivatives have been reported to inhibit lactate dehydrogenase (LDH), an enzyme crucial for cancer cell metabolism .

- Case Study : A series of pyrazole-based LDH inhibitors demonstrated low nanomolar inhibition of both LDHA and LDHB, leading to reduced lactate production in pancreatic cancer cells .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammation.

- Research Findings : Pyrazole-containing drugs like celecoxib are established COX inhibitors, suggesting that similar compounds could possess anti-inflammatory effects .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of pharmaceutical agents targeting various diseases:

- Drug Development : Its derivatives are being investigated for their potential to treat inflammatory diseases and cancers due to their inhibitory effects on key metabolic pathways .

- Biochemical Assays : The compound is utilized as a probe in biochemical assays to study enzyme activities and protein interactions, aiding in the understanding of disease mechanisms.

Comparative Biological Activity

To provide a clearer picture of the biological activity of this compound, it is beneficial to compare it with other pyrazole derivatives:

Propiedades

IUPAC Name |

1-(2-methyl-5-nitrophenyl)sulfonylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4S/c1-8-3-4-9(13(14)15)7-10(8)18(16,17)12-6-2-5-11-12/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEOYLVCCLWWRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.